C5-indocyanine

Description

Historical Context and Evolution of Pentamethine Cyanine (B1664457) Dyes in Academic Research

The history of cyanine dyes dates back to their discovery in 1856. nih.gov Initially, their primary application was as photosensitizers in the photographic industry. cambridge.org The academic and broader research interest in cyanine dyes, particularly pentamethine indocyanines, surged significantly later with the advent of fluorescence-based technologies in biology and medicine.

A pivotal moment in their evolution came in the 1990s when Dr. Alan Waggoner and his colleagues at Carnegie Mellon University developed a new class of cyanine dyes specifically for biochemical labeling. biotium.com Recognizing the limitations of existing fluorescent labels, Waggoner's group focused on modifying the basic cyanine structure to enhance its utility in aqueous environments. biotium.com They introduced water-soluble sulfo-indocyanine dyes, which significantly reduced the tendency of the dyes to form non-fluorescent aggregates in water. glenresearch.com This modification, along with the development of reactive moieties like N-hydroxysuccinimidyl (NHS) esters, allowed for the stable conjugation of these dyes to biomolecules such as proteins and nucleic acids. glenresearch.com

These developments led to the commercialization of the popular Cy® dyes, with pentamethine versions like Cy5 becoming workhorses in molecular biology. biotium.commdpi.com The name "Cy" denotes the cyanine backbone, and the number "5" indicates the five carbon atoms in the polymethine chain between the indolenine rings. lumiprobe.com The ability to tune the absorption and emission wavelengths by altering the length of this polymethine chain was a key breakthrough, allowing researchers to create a palette of dyes spanning the visible to NIR spectrum. glenresearch.comlumiprobe.com This evolution marked a shift from simple staining applications to sophisticated uses in technologies like automated DNA sequencing, flow cytometry, and high-resolution fluorescence microscopy. glenresearch.com

Structural Characteristics and Chemical Significance of the C5-Polymethine Bridge

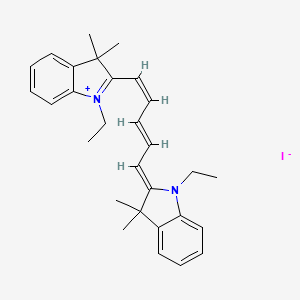

The defining feature of a C5-indocyanine dye is its core structure, which consists of two indolenine heterocyclic rings linked by a five-carbon polymethine chain. nih.govmdpi.com This conjugated system of alternating single and double bonds is a chromophore, responsible for the dye's intense color and fluorescence properties.

Key Structural and Chemical Features:

Conjugated π-System: The C5 polymethine bridge creates an extended π-conjugated system across the molecule. The delocalization of π-electrons along this chain is the primary determinant of the dye's electronic and photophysical properties. nih.gov This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Absorption and Emission: The length of the polymethine chain directly correlates with the maximum absorption (λ_max) and emission (λ_em) wavelengths. acs.org For pentamethine cyanines (five methine carbons), this results in strong absorption and emission in the far-red/NIR region, typically between 650 nm and 850 nm. mdpi.comnih.gov This is a significant red shift compared to their shorter-chain counterparts like trimethine cyanines (Cy3). mdpi.com This "vinyl shift," where each additional pair of carbon atoms in the chain causes a red shift of about 100 nm, is a hallmark of cyanine dyes. acs.org

Molar Absorptivity: C5-indocyanines are characterized by exceptionally high molar extinction coefficients (ε), often exceeding 150,000 M⁻¹cm⁻¹. lumiprobe.comnsf.gov This indicates a very high probability of absorbing light at their λ_max, which contributes to their brightness.

Environmental Sensitivity: The fluorescence quantum yield of C5-indocyanines can be highly sensitive to the molecular environment. cambridge.org This sensitivity can be exploited for developing probes that report on local changes in viscosity, polarity, or binding events. However, this can also lead to fluorescence quenching in aqueous media due to aggregation or cis-trans isomerization, a non-radiative decay pathway. cambridge.orgglenresearch.com

Chemical Modifications: The basic this compound scaffold can be readily modified. Substituents on the indolenine rings or the polymethine chain can be altered to fine-tune photophysical properties, improve photostability, enhance water solubility, and introduce reactive groups for bioconjugation. nih.govnih.gov For instance, adding sulfonate groups increases water solubility and reduces aggregation. mdpi.com

The C5 bridge is therefore not merely a linker but the central component that defines the dye's utility, enabling its function as a highly efficient NIR fluorophore.

Table 1. Photophysical Properties of Selected this compound Derivatives

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| Sulfo-Cy5 carboxylic acid | 646 | 661 | 128,825 (log ε = 5.11) | PBS (pH 7.4) | mdpi.com |

| Unsubstituted Pentamethine Indocyanine | ~650 | Not Specified | Not Specified | Not Specified | rsc.org |

| Indolizine (B1195054) Cyanine C5 | 819 | Not Specified | 188,000 | DMSO | nsf.gov |

| Asymmetric Cy5 Analogue (23) | 648 | 662 | Not Specified | PBS (pH 7.4) | researchgate.net |

| Asymmetric Cy5 Analogue (24) | 644 | 658 | Not Specified | PBS (pH 7.4) | researchgate.net |

Scope and Contemporary Research Imperatives for this compound Compounds

The unique spectral properties of C5-indocyanines position them at the forefront of various research areas, particularly those requiring deep tissue penetration and low background signal. The near-infrared window (roughly 650-900 nm), where C5 dyes operate, is often called the "biological window" because endogenous molecules like hemoglobin and water have minimal absorption in this range, allowing light to penetrate tissues more deeply. mdpi.com

Contemporary Research Focus Areas:

Advanced Bioimaging: C5-indocyanines, like Cy5 and its derivatives, are indispensable in fluorescence microscopy, including super-resolution techniques. cambridge.org Current research aims to improve their photostability to reduce photobleaching during long-term imaging and to enhance their quantum yields in aqueous environments. rsc.orgacs.org A known issue is "photoblueing," where the dye undergoes a photoreaction with singlet oxygen, truncating the polymethine chain and causing a blue shift in its spectrum, which can complicate multi-color imaging experiments. acs.org

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment is being harnessed to design "smart" probes. These probes can report on specific physiological parameters or the presence of analytes through changes in their fluorescence intensity or lifetime. Research is focused on creating this compound probes that can detect specific enzymes, reactive oxygen species, or metal ions in living cells. nih.gov

Image-Guided Surgery and Theranostics: The NIR fluorescence of C5-indocyanines allows for real-time visualization of biological structures during surgery. nih.gov Researchers are developing tumor-targeting probes by conjugating C5 dyes to antibodies or other ligands that specifically bind to cancer cells. researchgate.netresearchgate.net This enables surgeons to more accurately identify tumor margins. Furthermore, these dyes are being explored for photothermal therapy (PTT) and photodynamic therapy (PDT), where the dye absorbs NIR light and generates heat or singlet oxygen to destroy cancer cells, combining diagnostics and therapy into a single "theranostic" agent. mdpi.comfortunejournals.com

Materials Science: The strong light-absorbing properties of C5-indocyanines make them candidates for use in organic photovoltaics and solar cells. cambridge.org Research in this area focuses on optimizing their structure to improve charge separation and transfer efficiency within novel materials.

The primary imperatives driving current research are the rational design of new this compound structures with enhanced brightness, superior photostability, and tailored functionalities for specific, high-impact applications in medicine and technology. nih.govrsc.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H35IN2 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide |

InChI |

InChI=1S/C29H35N2.HI/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

IWHSKYHCPUDDMY-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of C5 Indocyanine Analogues

Advanced Synthetic Routes to C5-Indocyanine Core Structures

The construction of the fundamental this compound scaffold involves the formation of two key components: the heterocyclic precursors and the polymethine bridge.

Precursor Synthesis and Regioselective Condensation Reactions

The synthesis of this compound dyes typically begins with the preparation of the heterocyclic precursors, which are often indolenine derivatives. A common starting point is the Fischer indole (B1671886) synthesis, where a phenylhydrazine (B124118) is reacted with a ketone or aldehyde. For instance, 4-hydrazinobenzenesulfonic acid can be reacted with 3-methyl-2-butanone (B44728) in acetic acid to form 2,3,3-trimethyl-3H-indole-5-sulfonate. mdpi.com This precursor can then be quaternized by alkylation, for example, using iodomethane (B122720) or 6-bromohexanoic acid, to yield the corresponding indolium salts. mdpi.com

The core this compound structure is then assembled through a regioselective condensation reaction. This involves the reaction of two equivalents of the indolium salt with a three-carbon bridging unit. A frequently used reagent for this purpose is malonaldehyde dianilide hydrochloride. mdpi.com The reaction is often carried out in a high-boiling solvent like acetic anhydride (B1165640) or pyridine. mdpi.com An alternative approach involves the reaction of a Fischer's base derivative with a suitable pentadienyl precursor, such as N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide, in the presence of a base like sodium acetate (B1210297) and a solvent such as methanol (B129727). google.com

A modular approach has also been developed, commencing with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. acs.org The subsequent condensation reaction can be optimized by testing various solvents, with acetonitrile (B52724) often providing high yields and minimal side products. acs.org Purification strategies can capitalize on the pH- and functional group-dependent solubility of the dye, allowing for streamlined workup procedures. acs.org

Strategies for Chiral Control in this compound Synthesis

The introduction of chirality into the this compound framework can be a valuable strategy for developing probes that can interact selectively with chiral biological structures. While the core synthesis of this compound does not inherently produce chiral centers, chirality can be introduced through several methods.

One approach is to utilize chiral starting materials. For example, if the synthesis begins with a chiral ketone or a derivative of a chiral amino acid, the resulting indoline (B122111) or related heterocyclic moiety will be chiral. This chirality is then carried through the subsequent condensation steps.

Another strategy involves the use of chiral catalysts during the synthesis. Although not yet widely reported specifically for this compound synthesis, asymmetric catalysis is a powerful tool in organic synthesis. nih.gov For example, chiral cyclopentadienyl-rhodium(III) complexes have been successfully employed in the asymmetric synthesis of isoindolones, demonstrating the potential for metal-catalyzed C-H functionalization to introduce chirality. nih.gov The development of chiral ligands and catalytic systems that can control the stereochemistry of the condensation reaction or subsequent modifications represents a promising avenue for future research. The synthesis and application of chiral carbon quantum dots also highlight the growing interest in chiral nanomaterials, which could potentially be integrated with this compound dyes. magtech.com.cn

Rational Functionalization Strategies for this compound Derivatives

The modification of the core this compound structure through the introduction of various functional groups is a key strategy for tailoring its properties for specific applications.

Late-Stage Functionalization Approaches for Chemical Diversification

Late-stage functionalization refers to the introduction of chemical groups onto a pre-formed molecular scaffold. This approach is highly valuable as it allows for the rapid generation of a diverse library of analogues from a common intermediate. For this compound dyes, this can involve the modification of existing functional groups or the direct functionalization of C-H bonds.

For instance, a this compound dye bearing a carboxylic acid group can be readily converted into a variety of amides or esters through standard coupling reactions. This allows for the attachment of targeting ligands, solubility-enhancing moieties, or other reporter groups. The development of robust and versatile synthetic strategies, such as modular approaches, facilitates the introduction of diverse functionalities. acs.org

Site-Selective Modification of Indoline and Related Heterocyclic Moieties

Achieving site-selective modification of the indoline or benzo[e]indole rings is crucial for precise control over the dye's properties. Directing groups can be employed to control the regioselectivity of reactions such as arylation. For example, a removable pivaloyl group at the C3 position of indole has been shown to direct arylation to the C4 and C5 positions. nih.gov This strategy allows for the introduction of aryl substituents at specific locations on the indole ring system, which can significantly influence the electronic and steric properties of the dye.

Furthermore, the nitrogen atom of the indoline ring can be functionalized through alkylation. The choice of alkylating agent can introduce a variety of functional groups, such as carboxylic acids or sulfonates, which can impact the dye's solubility and provide a handle for further conjugation. mdpi.com

Impact of Peripheral Substituent Introduction on Molecular Properties

The introduction of peripheral substituents onto the this compound core can have a profound impact on its photophysical and chemical properties.

Table 1: Effect of Peripheral Substituents on this compound Properties

| Substituent | Position | Effect on Properties | Reference |

| Sulfonate | Indole Ring | Increases water solubility. | nih.govmdpi.com |

| Carboxylic Acid | Indole Nitrogen | Provides a reactive handle for conjugation. | mdpi.comacs.org |

| Phenyl | Indolizine (B1195054) Donor | Does not significantly perturb core chromophore properties. | nih.gov |

| Electron-donating/-withdrawing groups | Pentamethine chain | Affects solvation energy and dipole moments. | acs.org |

The introduction of sulfonate groups, for example, dramatically increases the water solubility of the dye, which is essential for biological applications. nih.govmdpi.com Attaching a carboxylic acid group to the indole nitrogen provides a convenient point of attachment for biomolecules. mdpi.comacs.org Interestingly, substituting the indoline donor with a proaromatic indolizine donor can lead to a red-shift in the absorption and emission profiles. nih.gov Even the nature of the substituents on the polymethine chain can influence the dye's properties, with electron-donating and electron-withdrawing groups affecting solvation energy and dipole moments. acs.org

Molecular Engineering Principles for Tuned this compound Scaffolds

The performance of this compound dyes can be significantly enhanced and customized for specific applications through rational molecular engineering. This involves the strategic modification of the dye's core structure to fine-tune its photophysical characteristics and to incorporate functionalities for bioconjugation.

The key photophysical properties of this compound dyes that are often targeted for improvement include molar extinction coefficient, quantum yield, photostability, and Stokes shift. These properties are intricately linked to the dye's molecular structure.

Influence of Substituents on the Indolenine Rings: The nature and position of substituents on the indolenine rings play a crucial role in modulating the electronic and, consequently, the photophysical properties of the dye. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima. For instance, the introduction of sulfonate groups (-SO₃⁻) has been shown to enhance fluorescence brightness and photostability while also increasing water solubility. researchgate.netacs.org Conversely, the addition of benzene (B151609) moieties can induce a bathochromic (red) shift of 10–20 nm but may negatively impact brightness and photostability. researchgate.net Fluorination of the chromophore is another strategy that can lead to reduced aggregation, enhanced fluorescence quantum yield, and greater resistance to photobleaching. researchgate.net

Modifications of the Polymethine Chain: The polymethine chain is central to the dye's electronic structure. Substitutions on this chain can significantly impact photophysical properties. Introducing substituents can increase non-radiative decay pathways, such as photoisomerization, leading to a decrease in fluorescence quantum yield. acs.org However, rigidifying the polymethine chain, for example by incorporating a cyclohexene (B86901) ring, can restrict this isomerization and thereby enhance fluorescence quantum yield and photostability. thno.orgnih.gov The position of substituents on the chain is also critical. Modifications at the central (meso) position have been extensively studied, with different groups leading to varied effects on the dye's properties. sioc-journal.cn Recent advances have also enabled the introduction of substituents at other positions along the chain, offering more nuanced control over the dye's characteristics. semanticscholar.orgchimia.ch

Table 1: Effect of Structural Modifications on the Photophysical Properties of this compound Analogues

| Modification | Effect on Photophysical Properties | Reference(s) |

| Indolenine Ring Substitution | ||

| Sulfonation | Increased brightness, photostability, and water solubility. | researchgate.netacs.org |

| Benzene Annulation | Bathochromic shift (10-20 nm), increased lipophilicity, potentially lower brightness. | researchgate.net |

| Polyfluorination | Reduced aggregation, increased quantum yield and photostability. | researchgate.net |

| Polymethine Chain Modification | ||

| General Substitution | Often increases non-radiative decay, decreasing quantum yield. | acs.org |

| Chain Rigidification (e.g., cyclohexene ring) | Increased quantum yield and photostability by restricting photoisomerization. | thno.orgnih.gov |

| Meso-position Substitution | Can be used to fine-tune absorption/emission and stability. | sioc-journal.cn |

| C3'/C5' Substitution | Offers a new avenue for tailoring photophysical and photochemical properties. | semanticscholar.orgchimia.ch |

| Heterocycle Variation | ||

| Indolizine instead of Indoline | Red-shifted absorption and emission, potential for larger Stokes shifts. | nsf.govnsf.gov |

For this compound dyes to be used as targeted fluorescent probes, they must be covalently attached to biomolecules such as antibodies, peptides, or nucleic acids. This is achieved by incorporating reactive functional groups, or "bioconjugation handles," into the dye structure. The choice of reactive group depends on the target functional group on the biomolecule.

Common Reactive Groups:

Carboxylic Acids (-COOH): These can be activated, for example with carbodiimides like EDC, to react with primary amines on biomolecules, forming a stable amide bond. acs.orgacs.org

N-Hydroxysuccinimidyl (NHS) Esters: These are highly reactive towards primary amines and are one of the most common functionalities for protein labeling. uclan.ac.uk

Amines (-NH₂): These can be reacted with various electrophiles on biomolecules. They are also used as precursors for other reactive groups. lumiprobe.com

Maleimides: These exhibit high specificity for thiol groups (cysteines) in proteins. uclan.ac.uk

Azides (-N₃) and Alkynes (-C≡CH): These groups are used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which is a highly efficient and bioorthogonal conjugation method. acs.orgnih.gov

Synthetic Strategies for Functionalization: A key challenge in synthesizing functionalized this compound dyes is that the reactive handles can be sensitive to the conditions used in the dye synthesis. To overcome this, modular synthetic approaches have been developed. These strategies often involve synthesizing a core dye structure and then introducing the reactive functional group in the final steps of the synthesis to prevent its degradation. nsf.govacs.org Solid-phase synthesis has also emerged as a powerful technique, allowing for the streamlined production of asymmetrical cyanine (B1664457) dyes with different functionalities, simplifying purification and improving yields. unito.itacs.org

Table 2: Common Bioconjugation Handles for this compound Dyes

| Reactive Group | Target Functional Group on Biomolecule | Resulting Linkage | Reference(s) |

| Carboxylic Acid (activated) | Amine (-NH₂) | Amide | acs.orgacs.org |

| NHS Ester | Amine (-NH₂) | Amide | uclan.ac.uk |

| Amine | Carboxylic Acid (activated), etc. | Amide, etc. | lumiprobe.com |

| Maleimide | Thiol (-SH) | Thioether | uclan.ac.uk |

| Azide | Alkyne | Triazole | acs.orgnih.gov |

| Alkyne | Azide | Triazole | acs.orgnih.gov |

Advanced Photophysical and Spectroscopic Characterization of C5 Indocyanine

Comprehensive Absorption and Emission Spectroscopy of C5-Indocyanine

The photophysical behavior of this compound dyes is characterized by their strong light absorption and emission properties in the near-infrared (NIR) region, which are highly sensitive to the molecular environment. This section details the fundamental spectroscopic characteristics of this compound and its derivatives.

This compound dyes exhibit intense absorption bands in the visible and near-infrared regions, primarily arising from π-π* electronic transitions within the polymethine chain. nsf.gov The position of the absorption maximum (λmax) and the molar absorptivity (ε) are significantly influenced by the solvent and the specific structural features of the dye, such as the nature of the heterocyclic nuclei and any substituents.

For instance, an indolizine-based C5 derivative shows absorption maxima that are red-shifted compared to common indoline (B122111) cyanines. nsf.gov The absorption peaks for this C5 derivative are observed at 819 nm in dimethyl sulfoxide (B87167) (DMSO) and 825 nm in dichloromethane (B109758) (DCM). nsf.govmdpi.com The molar absorptivity is substantial, reaching values as high as 188,000 M⁻¹cm⁻¹ in DCM, indicating a high probability of light absorption. nsf.gov The absorption profile typically features a sharp main peak and a higher-energy shoulder, which is attributed to vibronic transitions. nsf.gov The solvent plays a crucial role, with the molar absorptivity of the indolizine (B1195054) C5 derivative following the trend: DCM > DMSO > acetonitrile (B52724) (MeCN)/H₂O > MeCN. nsf.gov

A sulfonated, water-soluble variant, SO₃C5, displays a red-shifted absorption maximum of approximately 15 nm compared to Indocyanine Green (ICG) in various solvents. nih.gov In organic solvents like DMSO and methanol (B129727) (MeOH), the absorption profiles are consistent, but in aqueous media, the shape of the absorption curve for SO₃C5 changes significantly, suggesting aggregation. nih.gov Another variant, a sulfo-Cy5 carboxylic acid, shows an absorption maximum at 646 nm in phosphate-buffered saline (PBS) with a molar absorptivity (log ε) of 5.11. mdpi.commdpi.com

The following table summarizes the UV-Vis absorption properties of various this compound derivatives in different solvents.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Indolizine C5 | DCM | 825 | 188,000 |

| DMSO | 819 | 170,000 (approx.) | |

| MeCN | 810 | 145,000 (approx.) | |

| 1:1 MeCN/H₂O | - | 155,000 (approx.) | |

| Indodicarbocyanine (C5) | Ethanol (B145695) | 646 | 200,000 |

| Sulfo-Cy5 carboxylic acid | PBS (pH 7.4) | 646 | 128,825 (log ε = 5.11) |

Data compiled from multiple research sources. nsf.govmdpi.comomlc.org

Upon excitation, this compound dyes exhibit fluorescence emission, typically in the near-infrared region of the spectrum. The emission wavelength is dependent on the solvent environment. For example, indodicarbocyanine (C5) dissolved in methanol shows a fluorescence emission maximum at 657 nm when excited at 590 nm. omlc.orgtugraz.at

The indolizine-based C5 derivative demonstrates tunable emission based on solvent selection. nsf.gov In less polar solvents like dichloromethane (DCM), the emission is sharp and occurs at around 825 nm. mdpi.com However, in more polar solvents, significant shifts can occur. For example, in DMSO, the emission peak is observed at 850 nm. nsf.gov This solvent-dependent emission behavior highlights the sensitivity of the dye's excited state to its local environment. nsf.gov

A water-soluble sulfonated C5 derivative (SO₃C5) also shows emission in the NIR, but its characteristics in aqueous solutions are complicated by aggregation phenomena, which can lead to apparent emission energies that are higher than the lowest energy absorption features. nih.gov For a sulfo-Cy5 carboxylic acid derivative in PBS, the maximum fluorescence emission is found at 661 nm. mdpi.com

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for this compound. This value is highly variable and depends on the dye's structure and solvent. Indodicarbocyanine (C5) in methanol has been reported to have a quantum yield of 0.4. omlc.org

In contrast, more complex indolizine-based C5 dyes exhibit lower quantum yields, typically greater than 1%. nsf.gov For one such C5 derivative, the quantum yield was measured at 3.5%. nsf.gov The choice of counter-anion can also influence the quantum yield. For example, C5-ClO₄ was found to have quantum yields of 1.2% in acetonitrile (MeCN) and 2.2% in dichloromethane (DCM). mdpi.com Similarly, C5-TFSI and C5-TPB in MeCN showed quantum yields of 1.1% and 1.2%, respectively. mdpi.com These results suggest that specific counter-anions like ClO₄⁻, TPB⁻, and TFSI⁻ are more effective at reducing non-radiative decay pathways from the excited state. mdpi.com

For a sulfo-Cy5 carboxylic acid derivative, a relatively low quantum yield of 0.27 was determined in PBS relative to a Nile Blue standard. mdpi.com The molecular brightness (MB), defined as the product of molar absorptivity and quantum yield (ε × ΦF), is consequently low for sulfonated C5 derivatives like SO₃C5 in all tested solvents, with values at or below 2180 M⁻¹cm⁻¹. nih.gov

| Compound | Solvent | Quantum Yield (ΦF) (%) |

| Indodicarbocyanine (C5) | Methanol | 40 |

| Indolizine C5 | - | 3.5 |

| C5-ClO₄ | MeCN | 1.2 |

| DCM | 2.2 | |

| C5-TFSI | MeCN | 1.1 |

| C5-TPB | MeCN | 1.2 |

| Sulfo-Cy5 carboxylic acid | PBS (pH 7.4) | 27 |

Data compiled from multiple research sources. nsf.govmdpi.commdpi.comomlc.org

The Stokes shift, the difference between the absorption and emission maxima, is an important characteristic of fluorescent dyes. For C5-indocyanines, the Stokes shift can be significantly influenced by molecular structure and solvent interactions. Indolizine-cyanine dyes, including a C5 variant, have been observed to have Stokes shifts of up to ~60 nm, a result attributed to intramolecular steric interactions. nsf.govresearchgate.net

In a study of a sulfonated C5 derivative (SO₃C5), the Stokes shift was found to be 26 nm or less in solvents where the dye exists as a monomer. nih.gov This is a decrease compared to its non-sulfonated counterpart, which exhibited a Stokes shift of 43 nm in dichloromethane. nih.gov The large Stokes shift in some C5 derivatives is linked to a significant reorganization energy from the ground state to the excited state. nsf.gov For example, an indolizine C1 derivative exhibited a very large Stokes shift of 194 nm in DMSO. nsf.gov While this specific value is for a related compound, it illustrates the principle that structural modifications in the cyanine (B1664457) family can dramatically alter the Stokes shift. nsf.gov This feature is advantageous in imaging applications as it facilitates the separation of excitation and emission signals. rsc.org

Spectroscopic Investigations of this compound Aggregation Phenomena

Cyanine dyes, including this compound, are known to form aggregates in solution, particularly in aqueous environments. researchgate.netomlc.org This self-association leads to significant changes in their spectroscopic properties, including shifts in the absorption bands. The two primary types of aggregates are J-aggregates, which exhibit a bathochromic (red) shift, and H-aggregates, which show a hypsochromic (blue) shift relative to the monomer absorption. pradeepresearch.org

The equilibrium between monomeric and aggregated forms of this compound is highly dependent on factors such as dye concentration, solvent composition, and the presence of other molecules like proteins. nih.govrsc.org

Spectroscopic analysis of a sulfonated C5 derivative, SO₃C5, in water reveals a significant deviation in the absorption curve shape compared to its profile in organic solvents, which is strong evidence of aggregation. nih.gov This aggregation appears to be independent of concentration down to the detection limits of the spectrometer, suggesting a high propensity for self-assembly in aqueous media. nih.gov The presence of these aggregates complicates the photophysical profile, and it has been suggested that the observed emission corresponds to a higher-energy absorption feature, while any emission from lower-energy aggregates is either weak or beyond the detection range. nih.gov

Interestingly, the monomer-aggregate equilibrium can be shifted. When SO₃C5 is dissolved in fetal bovine serum (FBS), the monomeric absorption profile is restored, indicating that the aggregates are disrupted. nih.gov This is likely due to the dye binding to hydrophobic pockets of proteins like albumin, which favors the monomeric state. nih.govrsc.org

While J-aggregates are characterized by a red-shifted absorption band, the aggregation of many cyanine dyes in aqueous solution often leads to the formation of H-aggregates, identified by a blue-shifted absorption peak. researchgate.netpradeepresearch.org For example, ICG, a related cyanine, shows an H-aggregate peak around 700 nm in water at concentrations as low as 10 μM, a significant blue shift from its monomeric peak near 780 nm. nih.govmdpi.com The spectroscopic changes observed for SO₃C5 in water are consistent with this type of H-aggregation behavior, where the monomer-aggregate equilibrium strongly favors the aggregated state. nih.gov

Influence of Concentration and Environmental Factors on Aggregation State

The aggregation state of this compound dyes is significantly influenced by both concentration and the surrounding environment, including the solvent and the presence of other molecules. In aqueous solutions, indocyanine green (ICG), a related compound, readily forms dimers and larger aggregates, particularly at higher concentrations. mdpi.comgoogle.comgoogle.com This self-assembly is driven by the basic structure of the cyanine backbone and is more pronounced in polar solvents like water. mdpi.com The formation of these aggregates, specifically H-aggregates (hypsochromically shifted), is identifiable by a characteristic absorption peak around 700 nm, while the monomeric form absorbs at approximately 780 nm. mdpi.com As the concentration of ICG in water increases, the peak corresponding to H-aggregates becomes more prominent. mdpi.com Conversely, in less polar organic solvents such as ethanol or dimethyl sulfoxide (DMSO), ICG tends to exist in its monomeric form, even at high concentrations. mdpi.comgoogle.com

The aggregation behavior is not solely dependent on concentration and solvent polarity. The ionic strength of the medium also plays a role in the self-assembly of these dyes. mdpi.com For instance, the presence of certain biomolecules, like doxorubicin, can induce the aggregation of ICG, leading to the formation of both H- and J-aggregates (bathochromically shifted). acs.org Furthermore, a sulfonated derivative of this compound, SO3C5, exhibits significant concentration-independent aggregation in water. nih.gov This suggests that structural modifications to the dye molecule can profoundly impact its aggregation tendencies.

The table below summarizes the aggregation behavior of indocyanine dyes under different conditions based on research findings.

| Condition | Predominant Species | Key Observations | Reference(s) |

| High concentration in water | H-aggregates | Absorption maximum around 700 nm. mdpi.com | mdpi.com |

| Low concentration in water | Monomers | Main absorption peak at 780 nm. mdpi.com | mdpi.com |

| In ethanol | Monomers | Absorption maximum at 780 nm, independent of concentration. mdpi.com | mdpi.com |

| Presence of doxorubicin | H- and J-aggregates | Induces aggregation even at low ICG concentrations. acs.org | acs.org |

| SO3C5 in water | Aggregates | Shows significant concentration-independent aggregation. nih.gov | nih.gov |

Strategies for Mitigating Self-Quenching and Aggregation in Research Systems

Self-quenching and aggregation are significant challenges in the application of cyanine dyes, as they often lead to a decrease in fluorescence intensity. researchgate.netnih.gov Several strategies have been developed to mitigate these undesirable effects.

One effective approach is the structural modification of the dye molecule. Introducing charged groups, such as sulfonates, into the benzoindole groups of polymethine dyes can significantly reduce dye-to-dye interactions and, consequently, aggregation. nih.govresearchgate.net Creating an asymmetrical distribution of charge on the chromophore is another powerful strategy to prevent π-stacking, which is a primary driver of H-aggregate formation. researchgate.netnih.gov This asymmetry minimizes energy transfer between dye molecules and reduces fluorescence quenching. researchgate.net

The encapsulation of cyanine dyes within various nanostructures has also proven to be a successful method for preventing aggregation. Liposomal formulations, for instance, can encapsulate ICG, leading to a better distribution of the dye molecules and improved fluorescence and photothermal performance. nih.gov Similarly, incorporating ICG into micellar systems or complexing it with cyclodextrins can reduce aggregation and enhance aqueous stability and fluorescence. google.com

Another strategy involves the use of supramolecular chemistry. Cucurbituril macrocycles can encapsulate cyanine dyes, leading to deaggregation and a significant increase in fluorescence emission intensity. researchgate.net Additionally, the choice of solvent and the control of dye concentration are fundamental methods to manage aggregation, with less polar solvents and lower concentrations generally favoring the monomeric, more fluorescent form. mdpi.commdpi.com The addition of certain excipients, such as a combination of ethylenediaminetetraacetic acid (EDTA), histidine, and sodium chloride, has also been shown to improve the storage stability of ICG solutions by inhibiting degradation and aggregation. google.comgoogle.com

The following table outlines various strategies to mitigate self-quenching and aggregation of cyanine dyes.

| Strategy | Mechanism | Outcome | Reference(s) |

| Sulfonation | Increases charge and reduces dye-dye interactions. | Decreased aggregation and increased brightness. | nih.govresearchgate.net |

| Asymmetrical Charge Distribution | Prevents π-stacking of chromophores. | Minimized energy transfer and fluorescence quenching. | researchgate.netnih.gov |

| Liposomal Encapsulation | Physically separates dye molecules. | Improved fluorescence and photothermal stability. | nih.gov |

| Supramolecular Encapsulation (e.g., with Cucurbituril) | Forms host-guest complexes, inducing deaggregation. | Increased fluorescence emission intensity. | researchgate.net |

| Formulation with Stabilizers (e.g., EDTA, histidine, NaCl) | Inhibits chemical degradation and aggregation. | Enhanced storage stability of aqueous solutions. | google.comgoogle.com |

| Solvent Selection | Using less polar solvents like ethanol. | Favors the monomeric form over aggregates. | mdpi.com |

Photostability and Solution Stability Assessments of this compound

Mechanisms of Photo-Degradation and Kinetic Studies

The photostability of indocyanine dyes, including this compound and the closely related ICG, is a critical factor for their application in research. The primary mechanism of photodegradation for ICG is believed to be a self-sensitized photo-oxidation. arvojournals.org Upon light absorption, the excited ICG molecule can generate singlet oxygen, which then reacts with other ICG molecules, leading to their decomposition. google.comarvojournals.org This process can result in the formation of dioxetanes, which then thermally decompose into various carbonyl compounds. google.com The generation of singlet oxygen has been confirmed by the diminished decomposition of ICG in the presence of sodium azide, a known singlet oxygen quencher. arvojournals.org

Kinetic studies have shown that the photodegradation of ICG in aqueous solutions typically follows first-order kinetics. nih.gov The rate of degradation is influenced by several factors, including the intensity and wavelength of the light source, the concentration of the dye, and the temperature. nih.govresearchgate.net Exposure to light, especially at wavelengths corresponding to the dye's absorption maximum, accelerates degradation. arvojournals.orgnih.gov Interestingly, the photodegradation rate can slow down over time as the concentration of the parent dye decreases. nih.gov In some cases, distinct degradation behaviors have been observed at different excitation wavelengths. researchgate.net

The initial photodegradation quantum yield (ΦD,0) of ICG varies significantly depending on the solvent. In aqueous solutions, it is on the order of 10⁻³, while in organic solvents like methanol and DMSO, it is much lower, around 10⁻⁵. nih.gov This indicates a higher photostability in organic media. When bound to human plasma, the photostability of ICG is further enhanced, with a ΦD,0 of approximately 2 x 10⁻⁶. nih.gov

The table below provides a summary of the photodegradation characteristics of ICG.

| Parameter | Observation | Significance | Reference(s) |

| Degradation Mechanism | Self-sensitized photo-oxidation via singlet oxygen. | Explains the light-induced decomposition of the dye. | google.comarvojournals.org |

| Degradation Kinetics | Follows first-order kinetics in aqueous solution. | Allows for the prediction of dye stability over time. | nih.gov |

| Influencing Factors | Light exposure, temperature, concentration, solvent. | Highlights the conditions that affect photostability. | nih.govnih.gov |

| Initial Photodegradation Quantum Yield (ΦD,0) in Water | ~10⁻³ | Indicates relatively low photostability in aqueous media. | nih.gov |

| Initial Photodegradation Quantum Yield (ΦD,0) in Organic Solvents | ~10⁻⁵ | Shows significantly higher photostability compared to water. | nih.gov |

| Initial Photodegradation Quantum Yield (ΦD,0) in Human Plasma | ~2 x 10⁻⁶ | Demonstrates the stabilizing effect of protein binding. | nih.gov |

Chemical Stability in Diverse Aqueous and Organic Media Relevant to Research

The chemical stability of this compound and related dyes is highly dependent on the solvent medium and storage conditions. In aqueous solutions, ICG is known to be chemically unstable, with degradation occurring even in the dark. arvojournals.orgrsc.org When stored in water at 4°C in the dark, ICG is considered stable for about three days, though a 20% loss in fluorescence intensity can be observed within this period. rsc.orgnih.gov At higher temperatures, such as 37°C, the degradation is more rapid. rsc.orgnih.gov The degradation of ICG in aqueous solution can lead to the formation of at least two degradation products. rsc.orgnih.gov

In contrast, ICG exhibits greater stability in organic solvents like methanol and dimethyl sulfoxide (DMSO). nih.gov In these solvents, no significant thermal degradation is observed at room temperature in the dark. nih.gov The stability of ICG is also markedly improved when it is bound to proteins, such as in human plasma. nih.gov This enhanced stability is crucial for many of its research applications.

The presence of certain additives can also enhance the chemical stability of ICG in aqueous solutions. Formulations containing ethylenediaminetetraacetic acid (EDTA), histidine, and sodium chloride have been shown to significantly improve the storage stability of ICG. google.comgoogle.com Encapsulation in nanoparticles is another effective strategy to protect ICG from degradation in aqueous environments. mdpi.com

The following table summarizes the chemical stability of ICG in different media.

| Medium | Stability | Key Findings | Reference(s) |

| Aqueous Solution (4°C, dark) | Stable for ~3 days | ~20% fluorescence loss in 3 days. | rsc.orgnih.gov |

| Aqueous Solution (elevated temperature) | Unstable | Degradation is accelerated. | rsc.org |

| Methanol, DMSO (room temp, dark) | Stable | No significant thermal degradation observed. | nih.gov |

| Human Plasma | Stable | Protein binding enhances stability. | nih.gov |

| Aqueous Solution with Stabilizers (EDTA, histidine, NaCl) | Improved Stability | Enhanced storage stability. | google.comgoogle.com |

| Encapsulated in Nanoparticles | Improved Stability | Protection from aqueous degradation. | mdpi.com |

Environmental and Chemical Modulators of this compound Photophysics

Effects of Counterions on Electronic Transitions and Spectral Properties

The photophysical properties of this compound dyes are significantly influenced by the nature of their counterions. nih.govresearchgate.net Since the cyanine dye possesses a delocalized positive charge, non-covalently bound anions can have a substantial effect on the dye's electronic transitions and spectral characteristics. nih.gov

In solution, the choice of counterion can impact the molar absorptivity and the Stokes shift of the dye. nih.govresearchgate.net For a series of C5-indolizine-cyanine dyes with different anions, the absorption maxima in acetonitrile (MeCN) and dichloromethane (DCM) were found to be at 810 nm and 825 nm, respectively. nih.gov However, the emission energy and, consequently, the Stokes shift varied with the counterion. nih.gov In MeCN, the emission energy followed the trend: PF₆⁻ ≈ BARF > TFSI⁻ > TPB⁻ > NO₃⁻ > ClO₄⁻ >> Cl⁻. nih.gov The C5-Cl dye exhibited the largest Stokes shift of 56 nm. nih.gov Furthermore, the quantum yield was also dependent on the counterion, with C5-ClO₄⁻, C5-TFSI⁻, and C5-TPB⁻ showing the highest quantum yields in MeCN. nih.gov

In the solid state, the counterion has a pronounced effect on the formation of aggregate states. The absorption spectra of thin films of this compound dyes revealed that the anion influences the formation of aggregates with higher energy absorptions compared to the monomer. nih.govresearchgate.net For example, the C5-TPB salt in the solid state showed a significantly red-shifted absorption maximum at 878 nm compared to its solution spectrum. nih.gov

The table below details the effect of different counterions on the photophysical properties of a C5-indolizine-cyanine dye in acetonitrile (MeCN).

| Counterion (Anion) | Emission Maximum (nm) in MeCN | Quantum Yield (%) in MeCN | Stokes Shift (nm) in MeCN | Reference(s) |

| PF₆⁻ | High energy emission | - | - | nih.gov |

| BARF | High energy emission | - | - | nih.gov |

| TFSI⁻ | Intermediate energy emission | 1.1 | - | nih.gov |

| TPB⁻ | Intermediate energy emission | 1.2 | - | nih.gov |

| NO₃⁻ | Lower energy emission | - | - | nih.gov |

| ClO₄⁻ | Lower energy emission | 1.2 | - | nih.gov |

| Cl⁻ | Lowest energy emission | - | 56 | nih.gov |

pH Sensitivity and Protonation State Influence on Optical Behavior

The optical properties of cyanine dyes, including this compound, can be significantly influenced by the pH of their environment. This sensitivity arises from the protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its absorption and fluorescence characteristics. In aqueous solutions, indocyanine derivatives can exist in different forms depending on the acidity of the medium. psu.edu

The typical this compound structure possesses a delocalized positive charge across its polymethine chain. In a broad pH range, typically from 3 to 10, the dye exists as a stable, single-charged cationic form (R+). psu.edu This form is responsible for the primary, intense absorption band in the visible or near-infrared region. For instance, a specific indocyanine carbocyanine dye shows a dominant absorption maximum at 548 nm in this pH range. psu.edu

As the acidity of the solution increases (pH < 3), the dye molecule can undergo protonation. This process involves the addition of a proton, typically to a nitrogen atom within the heterocyclic nuclei or potentially to the methine chain, leading to the formation of a dicationic species (HR2+). psu.edu This protonation event disrupts the π-conjugated system, which is the chromophore of the dye. The alteration in electron delocalization leads to a significant change in the absorption spectrum. Generally, protonation causes a hypsochromic shift (a shift to a shorter wavelength), resulting in a new absorption band at a lower wavelength and a decrease in the intensity of the main absorption band. psu.edu For example, as the pH of a solution containing an indocyanine dye is lowered from 3.0 to 0.5, the main absorption peak decreases while a new peak corresponding to the protonated form appears at a shorter wavelength. psu.edu

Conversely, in highly alkaline conditions, some cyanine dyes may undergo hydrolysis, leading to the formation of a neutral, hydrolyzed form (ROH). psu.edu This change also results in a loss of the characteristic long-wavelength absorption. The transitions between these different ionic forms (HR2+, R+, and ROH) are typically reversible and can be controlled by adjusting the solution's pH. psu.edu The specific pKa values, which define the pH at which the transition between protonated and deprotonated forms occurs, are dependent on the precise molecular structure of the this compound derivative. wikipedia.orgresearchgate.net This pH-dependent behavior is critical for applications where the dye is used as a pH sensor. researchgate.net

The table below illustrates the typical influence of pH on the absorption maxima of an indocyanine dye, demonstrating the transition between different protonation states.

| pH Range | Dominant Species | Absorption Maximum (λmax) | Appearance |

| < 1 | Diprotonated (HR2+) | ~465 nm | Red |

| ~ 1 | Mixture | ~620 nm | Green |

| > 2 to 10 | Monoprotonated (R+) | ~595 nm / 548 nm psu.eduwikipedia.org | Blue |

| > 12 | Deprotonated/Hydrolyzed | - | Pink/Colorless |

| This table is a generalized representation based on data for related cyanine dyes and may vary for specific this compound structures. psu.eduwikipedia.org |

Solvatochromic Studies in Solvents of Varying Polarity

Solvatochromism describes the change in a substance's color, or more specifically its absorption and emission spectra, when dissolved in different solvents. This phenomenon is a direct result of the differential solvation of the ground and excited states of the dye molecule due to solute-solvent interactions. tsijournals.comnih.gov this compound dyes, like other cyanines, exhibit significant solvatochromism, which provides insight into their electronic structure and the nature of their excited states. tsijournals.comnsf.gov

The effect of solvent polarity on the photophysical properties of a C5-indolizine cyanine dye has been studied across a range of solvents. nsf.gov Generally, cyanine dyes can exhibit positive solvatochromism (a bathochromic or red shift in absorption/emission with increasing solvent polarity) or negative solvatochromism (a hypsochromic or blue shift). oup.com Positive solvatochromism indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. tsijournals.com Conversely, negative solvatochromism suggests a less polar excited state. oup.comresearchgate.net

In a study on a specific C5-indolizine derivative, the absorption and emission maxima were recorded in solvents of varying polarity, such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and methanol (MeOH). nsf.gov The results showed that the absorption maxima (λmax) shifted to longer wavelengths as the number of methine groups increased, with the C5 derivative showing a λmax of 819 nm in DMSO. nsf.gov The molar absorptivity (ε), a measure of how strongly the dye absorbs light, was also found to be solvent-dependent, with values for a C5 derivative being highest in DCM. nsf.gov

The emission spectra are also sensitive to the solvent environment. For the C5-indolizine dye, the emission maximum was observed at 834 nm in DCM and shifted slightly in other solvents. semanticscholar.org The molecular brightness (MB), a parameter that combines molar absorptivity and fluorescence quantum yield, is crucial for imaging applications. For one C5-indolizine dye, the highest molecular brightness was observed in DCM, indicating optimal performance in a less polar environment. semanticscholar.org The interaction between the dye's cation and its counter-anion can also influence the photophysical properties, including the solid-state absorption spectrum, where electrostatic repulsion can disrupt aggregation and lead to spectra more closely resembling those in solution. semanticscholar.org

The following table summarizes the photophysical properties of a representative C5-indolizine cyanine dye in various solvents, illustrating its solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) |

| Dichloromethane (DCM) | 8.93 | 826 | 188,000 | 834 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 819 | 179,000 | 836 |

| Acetonitrile (MeCN) | 37.5 | 810 | 148,000 | 835 |

| Methanol (MeOH) | 32.7 | 808 | - | 842 |

| Water (H₂O) | 80.1 | 808 | 148,000 | 837 |

| Data sourced from studies on a C5-indolizine cyanine derivative. nsf.gov |

Molecular Interactions and Biochemical Dynamics of C5 Indocyanine

Non-Covalent Binding Interactions with Biological Macromolecules

The behavior and fate of C5-indocyanine within a biological system are predominantly governed by its non-covalent interactions with a variety of macromolecules, particularly plasma proteins and lipoproteins.

Quantitative Analysis of Plasma Protein Binding (e.g., Human Serum Albumin)

This compound demonstrates a pronounced affinity for plasma proteins, with Human Serum Albumin (HSA) being a principal binding partner. mdpi.com The interaction results in the formation of a stable this compound-HSA complex. This binding is a spontaneous process, primarily propelled by hydrophobic interactions. Research indicates that this compound binds to the Sudlow site I of HSA, a site also known for binding warfarin. mdpi.com The binding affinity is significant, leading to a notable increase in the fluorescence of the dye. mdpi.com

Interactions with Lipoproteins and Other Circulating Components

In addition to HSA, this compound interacts with other components in circulation, such as lipoproteins. arvojournals.org These interactions are crucial as they influence the dye's biodistribution and clearance. Studies employing electrophoretic techniques have shown that Indocyanine Green (ICG), a closely related dye, binds intensely to high-density lipoprotein (HDL) and moderately to low-density lipoprotein (LDL). arvojournals.org The primary binding site within these lipoproteins is believed to be the phospholipid component, an interaction that markedly enhances the dye's fluorescence. arvojournals.orgnih.gov This affinity for lipoproteins suggests that the observed fluorescence of ICG in angiograms may reflect the hemodynamics of HDL and LDL. arvojournals.org

Determination of Binding Constants and Thermodynamic Parameters

The strength of the this compound-biomolecule interaction is quantified through binding constants (K) and thermodynamic parameters like the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For the interaction between ICG and HSA, binding constants (Ka) have been determined to be in the range of 2.97×10^5 M⁻¹ and 2.63×10^4 M⁻¹, depending on the molar ratio of HSA to ICG. researchgate.net The negative ΔG associated with this binding signifies a spontaneous process. Often, the binding is characterized by a positive enthalpy (ΔH) and a positive entropy (ΔS), indicating an endothermic process driven by an increase in disorder, which is a classic sign of hydrophobic interactions. researchgate.net

Table 1: Thermodynamic and Binding Parameters for Indocyanine Dye-HSA Interaction This table presents typical values for the interaction of indocyanine dyes with Human Serum Albumin (HSA), illustrating the nature of the binding process. Specific values can vary based on experimental conditions and the precise indocyanine derivative.

| Parameter | Typical Value / Sign | Significance |

|---|---|---|

| Binding Constant (Ka) | ~104 - 105 M-1 | Indicates a strong, high-affinity interaction between the dye and HSA. researchgate.net |

| Gibbs Free Energy (ΔG) | Negative | Confirms that the binding process is spontaneous. |

| Enthalpy (ΔH) | Positive | Suggests the process is endothermic, often characteristic of hydrophobic interactions. researchgate.net |

| Entropy (ΔS) | Positive | Indicates an increase in the system's disorder, a primary driving force for hydrophobic binding due to the release of ordered water molecules. researchgate.net |

Mechanistic Insights into this compound-Biomolecule Association

The association of this compound with biomolecules is a sophisticated process that involves a combination of intermolecular forces and can result in structural alterations of the biomolecule.

Conformational Perturbations of Biomolecules Upon this compound Binding

The binding of a ligand like this compound can induce conformational changes in the associated biomolecule. nih.gov For HSA, the interaction can cause minor adjustments in its secondary and tertiary structures. researchgate.net These structural perturbations, though often subtle, can be detected by techniques like circular dichroism and fluorescence spectroscopy. researchgate.net The binding of the first mole of ICG to HSA, for instance, can create a chiral complex with strong fluorescence, while the binding of a second mole can significantly reduce this effect, indicating a conformational shift. researchgate.net Such changes are significant as they can potentially modulate the protein's normal biological functions. nih.govmdpi.com

This compound as a Probe for Biochemical Processes

This compound dyes, a class of pentamethine cyanine (B1664457) dyes, are valued in biochemical research for their distinctive spectral properties. mdpi.com These properties include strong absorption and fluorescence in the near-infrared (NIR) region, high molar absorptivity, and good chemical stability. mdpi.com Their fluorescence emission in the NIR spectrum (typically >650 nm) is particularly advantageous as it minimizes interference from the natural autofluorescence of biological tissues, reduces light scattering, and allows for deeper tissue penetration. mdpi.com These characteristics make this compound and its derivatives, such as Sulfo-Cy5, highly suitable for use as fluorescent labels in the study of dynamic biological events. mdpi.comd-nb.info

Application in Fluorescence Resonance Energy Transfer (FRET) Probes for Enzymatic Hydrolysis Research

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of biochemical probes, a donor fluorophore, upon excitation, can transfer energy to a nearby acceptor fluorophore without the emission of a photon. This process is highly dependent on the distance between the donor and acceptor. FRET-based probes are designed with a donor and an acceptor molecule attached to a substrate. When the substrate is intact, the fluorophores are in close proximity, and FRET occurs. Enzymatic cleavage of this substrate separates the donor and acceptor, disrupting FRET and causing a detectable change in the fluorescence signal. d-nb.infosigmaaldrich.com

This compound derivatives are frequently employed as the acceptor fluorophore in FRET pairs designed to study enzymatic hydrolysis. mdpi.comd-nb.info Their large molar extinction coefficients and fluorescence in the NIR region make them effective energy acceptors. mdpi.com

A notable application is in the development of ATP analogues to continuously monitor the activity of ATP-consuming enzymes. d-nb.info In these probes, a FRET donor (e.g., Sulfo-Cy3) and a FRET acceptor (e.g., Sulfo-Cy5, a this compound derivative) are attached to the same ATP molecule. d-nb.info Upon enzymatic hydrolysis of the ATP, the donor and acceptor are separated, leading to a significant and measurable shift in the fluorescence emission. d-nb.info This allows for real-time monitoring of enzymatic reactions. d-nb.info Such probes have been successfully used to study the enzymatic activity of enzymes like the ubiquitin-activating enzyme UBA1. d-nb.info

| FRET Pair Component | Example Compound/Class | Role in Probe | Enzymatic Process Studied |

| Donor Fluorophore | Sulfo-Cy3 | Energy Donor | ATP Hydrolysis d-nb.info |

| Acceptor Fluorophore | Sulfo-Cy5 | Energy Acceptor | ATP Hydrolysis d-nb.info |

| Substrate | Adenosine Triphosphate (ATP) | Linker cleaved by enzyme | ATP consumption by enzymes like UBA1 d-nb.info |

Labeling Strategies for Peptides, Proteins, and Nucleic Acids in Chemical Biology

The utility of this compound as a biochemical probe is dependent on its effective conjugation to biomolecules of interest such as peptides, proteins, and nucleic acids. acs.orgnih.gov This is typically achieved by synthesizing this compound derivatives that contain a specific reactive functional group. mdpi.comacs.org

Labeling of Peptides and Proteins: A common strategy for labeling peptides and proteins involves modifying the this compound dye with a functional group that reacts with primary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues. peptideweb.com N-hydroxysuccinimide (NHS) esters of this compound carboxylic acid are frequently used for this purpose. nih.gov For example, the free carboxylic acid of the indocyanine dye S0387, a pentamethine indocyanine, has been successfully attached to peptides using established solid-phase synthesis procedures. acs.org

In protein labeling, an ICG derivative, ICG-sulfo-OSu, is often used to conjugate the dye to monoclonal antibodies (mAbs). nih.gov The reaction conditions, particularly the molar ratio of dye to protein, must be carefully controlled to prevent the formation of aggregates. nih.gov Purification of the resulting conjugate, often by methods like size-exclusion high-performance liquid chromatography (SE-HPLC), is a critical step to ensure a well-defined and pure product for imaging and analysis. nih.gov

Labeling of Nucleic Acids: Nucleic acids can be labeled with this compound dyes using several methods. neb.combeilstein-journals.org

Enzymatic Incorporation: This method involves using polymerases to incorporate a this compound-modified deoxynucleotide triphosphate (dNTP) into a growing DNA strand during processes like PCR, nick translation, or random priming. neb.cominterchim.fr The dye is attached to the nucleotide via a linker arm. interchim.fr

Chemical Synthesis: For synthetic oligonucleotides, a this compound dye can be introduced during automated solid-phase synthesis using a phosphoramidite (B1245037) version of the dye. isotope.com This allows for precise, position-specific labeling of the nucleic acid. isotope.com

Post-synthesis Conjugation: This two-step method involves first incorporating a nucleotide modified with a reactive functional group (e.g., an aminoallyl group) into the nucleic acid. interchim.fr Subsequently, an amine-reactive this compound dye (such as an NHS ester) is coupled to the modified nucleic acid. interchim.fr This approach can be more economical than using pre-labeled nucleotides. interchim.fr

Labeling can be targeted to the 5' or 3' ends of the nucleic acid or distributed internally, depending on the specific application. neb.com

| Labeling Strategy | Target Biomolecule | Reactive Dye Derivative | Target Functional Group |

| Amine Coupling | Peptides, Proteins | This compound-NHS Ester nih.gov | N-terminal α-amine, Lysine ε-amine peptideweb.com |

| Solid-Phase Synthesis | Peptides | This compound Carboxylic Acid acs.org | N-terminal α-amine |

| Enzymatic Incorporation | DNA, RNA | This compound-dNTP/NTP neb.cominterchim.fr | Incorporated into nucleic acid backbone by polymerase |

| Phosphoramidite Chemistry | DNA, RNA (Oligonucleotides) | This compound Phosphoramidite isotope.com | Incorporated during solid-phase synthesis |

| Post-Synthesis Conjugation | DNA, RNA | This compound-NHS Ester interchim.fr | Aminoallyl-modified nucleotide interchim.fr |

Advanced Optical Imaging Modalities and Preclinical Research Applications

Fundamental Principles of Near-Infrared (NIR) Fluorescence Imaging with C5-Indocyanine

Near-infrared (NIR) fluorescence imaging is a powerful modality that utilizes the emission of light from fluorescent molecules, such as this compound, after excitation by an external light source. The basis of this technique in deep tissue imaging relies on the "optical window" in biological tissues, a range of wavelengths (typically 700-900 nm) where light absorption by endogenous chromophores like hemoglobin and water is minimal. This compound is well-suited for NIR imaging as its absorption and emission spectra fall within this window, enabling deeper tissue penetration of light.

Advantages of Deep Tissue Penetration and Reduced Autofluorescence

One of the primary advantages of using this compound for in vivo imaging is its ability to enable deep tissue penetration of light. The near-infrared photons emitted by this compound are less likely to be absorbed or scattered by biological tissues compared to light in the visible spectrum. This characteristic allows for the visualization of structures and processes located several millimeters to centimeters beneath the skin, a critical capability for preclinical studies of internal organs and deep-seated tumors.

Furthermore, NIR imaging with this compound significantly reduces the issue of autofluorescence. Autofluorescence is the natural emission of light by various biological structures (e.g., collagen, elastin, and mitochondria) when excited by light, which can create a high background signal and obscure the specific signal from the fluorescent probe. Since most endogenous fluorophores are excited by and emit light in the visible spectrum, imaging in the NIR window with this compound minimizes this interference, leading to a clearer signal and improved image contrast.

Optimization of Signal-to-Noise Ratio for Enhanced Visualization

Achieving a high signal-to-noise ratio (SNR) is crucial for obtaining high-quality fluorescence images. The signal is the specific fluorescence emission from the this compound, while noise comprises background autofluorescence, scattered light, and electronic noise from the detector. Several strategies are employed to optimize the SNR in this compound imaging.

One key approach is the selection of appropriate optical filters. High-quality bandpass filters are used to ensure that only the specific excitation wavelength for this compound reaches the tissue, and long-pass or bandpass emission filters are used to selectively capture the emitted fluorescence while blocking stray excitation light and shorter-wavelength autofluorescence. Additionally, advancements in detector technology, such as the use of highly sensitive and low-noise charge-coupled device (CCD) or complementary metal-oxide-semiconductor (CMOS) cameras, have significantly improved the ability to detect weak fluorescence signals.

Technical Advancements in this compound-Enabled Optical Imaging Systems

The capabilities of this compound in preclinical imaging have been greatly expanded by technological advancements in optical imaging systems. These developments have led to improved sensitivity, resolution, and the ability to perform more complex, multimodal imaging studies.

Comparative Analysis of NIR-I and NIR-II Imaging Capabilities

The near-infrared spectrum is broadly divided into two windows: NIR-I (700-900 nm) and NIR-II (1000-1700 nm). While traditional this compound imaging has been performed in the NIR-I window, recent research has highlighted the advantages of imaging in the NIR-II window.

Imaging in the NIR-II region offers even deeper tissue penetration and higher spatial resolution due to further reduced photon scattering at longer wavelengths. Studies have shown that NIR-II imaging with this compound can provide a higher signal-to-background ratio compared to NIR-I imaging. nih.gov For instance, in a study on lung cancer imaging, the tumor-to-normal-tissue ratio (TNR) in the NIR-II window was significantly higher than in the NIR-I window (3.9 ± 1.3 versus 2.4 ± 0.6). clinicaltrials.gov This enhanced performance allows for clearer visualization of fine structures and deeper-seated biological targets.

| Parameter | NIR-I Window (700-900 nm) | NIR-II Window (1000-1700 nm) | Reference |

|---|---|---|---|

| Tissue Penetration | Good | Excellent (Deeper) | nih.gov |

| Photon Scattering | Moderate | Low | nih.gov |

| Spatial Resolution | Good | Higher | nih.gov |

| Signal-to-Background Ratio | High | Higher | nih.gov |

| Tumor-to-Normal-Tissue Ratio (Lung Cancer) | 2.4 ± 0.6 | 3.9 ± 1.3 | clinicaltrials.gov |

Development and Application of Multispectral Fluorescence Imaging Systems

Multispectral fluorescence imaging systems have been developed to simultaneously or sequentially detect signals from multiple fluorophores with different spectral properties. This technology is particularly useful in preclinical research for studying complex biological systems where multiple components need to be tracked simultaneously.

In the context of this compound, multispectral imaging allows for its use in combination with other fluorescent probes. For example, a study in colorectal surgery utilized a single camera system to visualize both this compound and methylene (B1212753) blue, two fluorophores with distinct near-infrared wavelengths. nih.gov This dual-fluorophore approach enabled the simultaneous visualization of different structures, such as blood vessels and ureters, during a single procedure. nih.gov The ability to spectrally unmix the signals from different fluorophores is a key feature of these systems, allowing for the accurate localization and quantification of each probe.

Synergistic Approaches: this compound with Bioluminescence Imaging (BLI) in Preclinical Research

Combining this compound fluorescence imaging with bioluminescence imaging (BLI) offers a powerful synergistic approach for preclinical research, particularly in oncology. nih.gov BLI is a highly sensitive technique that detects light produced by luciferase-expressing cells following the administration of a substrate. promega.com A key advantage of BLI is its extremely low background signal, leading to an excellent signal-to-noise ratio. nih.gov

In a multimodal imaging strategy, this compound fluorescence imaging and BLI can provide complementary information. For instance, in a tumor model, BLI can be used to monitor the viability and proliferation of cancer cells that have been genetically engineered to express luciferase. nih.gov Simultaneously, this compound can be used to visualize the tumor vasculature and assess blood flow or to track the delivery of a drug conjugated to the dye.

This combined approach allows researchers to correlate cellular activity (from BLI) with physiological parameters (from this compound fluorescence imaging) within the same animal over time. For example, the effect of a therapeutic agent on both tumor cell viability (measured by a decrease in the BLI signal) and tumor perfusion (assessed by the distribution of this compound) can be monitored non-invasively. The fluorescence imaging provides anatomical context and information on the tumor microenvironment, while the bioluminescence imaging offers a highly sensitive readout of biological processes at the cellular and molecular level. researchgate.net

This compound for Molecular Dynamics Analysis in Preclinical Models

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, which is characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. The "C5" designation refers to the five-carbon (pentamethine) chain connecting the two indolenine rings. nih.gov As a near-infrared (NIR) fluorophore, this compound and its chemical relatives are particularly valuable for in vivo imaging because their excitation and emission wavelengths fall within the "optical window" of biological tissues (roughly 700-900 nm). In this spectral range, the absorption of light by endogenous molecules like hemoglobin and water is minimized, allowing for deeper tissue penetration and higher signal-to-background ratios. frontiersin.orgalfa-chemistry.com While much of the foundational preclinical research has utilized the well-established and clinically approved analog, Indocyanine Green (ICG), the principles and methodologies are broadly applicable to NIR indocyanine dyes like this compound for analyzing dynamic biological processes in living systems. wikipedia.orgnih.gov

Real-Time Tracking of Biological Phenomena in Living Organisms

The favorable optical properties of indocyanine dyes enable the real-time visualization and tracking of rapid biological events within living organisms. Unlike static analytical methods such as traditional histology, which provide only a snapshot in time, dynamic fluorescence imaging allows researchers to observe processes as they unfold. This capability is crucial for understanding the complex, moment-to-moment interactions that govern physiology and disease.

Intravital microscopy (IVM), a technique that allows for imaging of cellular processes in live animals at high resolution, heavily relies on fluorescent probes like indocyanines to illuminate specific components of interest. nih.govnih.gov By administering the dye intravenously, researchers can track blood flow, vascular leakage, and the trafficking of labeled cells through the circulatory system. The high temporal resolution of modern imaging systems, capable of video-rate scanning, makes it possible to capture and analyze transient events that would otherwise be missed, providing unique insights into the dynamic behavior of cells and molecules in their native environment. nih.gov

Non-Invasive Assessment of Microvascular Perfusion Dynamics

A key application of indocyanine dyes in preclinical research is the non-invasive assessment of microvascular perfusion—the flow of blood through the fine network of capillaries in the tissue. Dynamic contrast-enhanced imaging with indocyanines provides a powerful tool for quantifying blood flow and identifying areas of ischemia or abnormal vascular function.

The methodology involves intravenously injecting a bolus of the dye and capturing a time-series of fluorescence images as it transits through the tissue of interest. spiedigitallibrary.org Analysis of the fluorescence intensity over time allows for the calculation of several key hemodynamic parameters that describe the perfusion dynamics. For instance, in preclinical models of cerebral ischemia, this technique has been used to generate detailed maps of cerebral blood flow (CBF) and detect reductions in flow following arterial occlusion. spiedigitallibrary.org The non-invasive nature of this optical method makes it highly suitable for longitudinal studies in small animal models, allowing researchers to monitor disease progression and the response to therapeutic interventions over time. spiedigitallibrary.org

Table 1: Hemodynamic Parameters Derived from Indocyanine Fluorescence Dynamics

| Parameter | Description | Significance in Preclinical Research |

| Arrival Time | The time it takes for the leading edge of the dye bolus to appear in the region of interest. | Indicates the speed of blood delivery to the tissue; prolonged arrival time can suggest upstream stenosis or occlusion. |

| Rising Time | The time taken for the fluorescence intensity to increase from baseline to its peak value. | Reflects the rate of capillary filling and the volume of the vascular bed. |

| Mean Transit Time (MTT) | The average time required for the dye to pass through the microvascular network. | Provides an integrated measure of blood velocity and path length within the tissue. |

| Blood Flow Index | A relative measure of blood flow, often calculated from the peak intensity and the transit time. | Used to create qualitative and quantitative maps of perfusion, highlighting areas of reduced or altered blood flow. |

Intravital Microscopy for Subcellular and Cellular Dynamics

Intravital microscopy (IVM) leverages the fluorescence of dyes like this compound to provide unparalleled views of cellular and even subcellular dynamics within the complex microenvironment of a living animal. nih.gov This technique offers a significant advantage over whole-body imaging modalities by providing microscopic spatial resolution (on the order of ~1 μm) and sub-second temporal resolution, which are necessary to visualize individual cell behaviors and interactions. nih.govmdpi.com

In preclinical research, IVM is used to address fundamental questions in fields such as immunology, oncology, and vascular biology. nih.gov For example, by labeling the plasma, indocyanine dyes can delineate the microvasculature, allowing researchers to observe the intricate process of leukocyte trafficking during an inflammatory response. Individual immune cells can be seen rolling along, adhering to, and migrating across the blood vessel wall into the surrounding tissue. mdpi.com This direct visualization of cellular choreography provides quantitative and qualitative data on cell-cell communication and the host response to pathogens or injury, which is unattainable through conventional ex vivo analyses. mdpi.com

Research Applications of this compound in Preclinical Imaging (Methodological Focus)

The application of this compound and related dyes in preclinical research is centered on methodologies that exploit their near-infrared fluorescence for high-sensitivity visualization of anatomical and molecular features. These approaches are fundamental to non-invasively studying physiological processes and disease models.

Visualization of Lymphatic Structures and Drainage Patterns

Near-infrared fluorescence lymphography is a powerful technique that utilizes indocyanine dyes to visualize the lymphatic system in real-time. This method has significantly improved the ability to map lymphatic vessels and identify sentinel lymph nodes (SLNs)—the first nodes to receive lymphatic drainage from a specific area.

The methodology involves the intradermal or subcutaneous injection of the dye, which is then rapidly taken up by lymphatic capillaries. spiedigitallibrary.org Using a NIR imaging system, the dye can be tracked as it travels through the lymphatic vessels, revealing the intricate network of channels and their drainage patterns. This technique allows for the clear identification of different patterns, such as normal linear drainage, or pathological patterns like dermal backflow, which is indicative of lymphatic dysfunction or lymphedema. wikipedia.org In preclinical cancer models, this method is invaluable for mapping the lymphatic drainage pathways from a primary tumor, which is critical for understanding and predicting metastatic spread. The high detection rate of this fluorescence-based method has shown advantages over older techniques using blue dyes alone. amegroups.org

Table 2: Comparison of Lymphatic Visualization Techniques